molecular formula C9H7BrN2O2 B7968335 2-Amino-5-bromo-1H-indole-3-carboxylic acid

2-Amino-5-bromo-1H-indole-3-carboxylic acid

Cat. No.: B7968335
M. Wt: 255.07 g/mol
InChI Key: XAYCSLDKGKKCOL-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-1H-indole-3-carboxylic acid is a halogenated indole derivative characterized by a bromine atom at position 5, an amino group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step functionalization of the indole core, with bromination, amination, and carboxylation as key steps.

Properties

IUPAC Name

2-amino-5-bromo-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-4-1-2-6-5(3-4)7(9(13)14)8(11)12-6/h1-3,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCSLDKGKKCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

In a representative procedure, indole-3-carboxylic acid is dissolved in dimethylformamide (DMF) and treated with NBS at 0–5°C for 4–6 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered to yield 5-bromoindole-3-carboxylic acid. This method achieves regioselectivity >90%, as confirmed by NMR spectroscopy.

Key Reaction Conditions:

  • Solvent: DMF or acetic acid

  • Temperature: 0–25°C

  • Yield: 75–85%

Alternative Bromination Agents

Polyphosphoric acid (PPA) combined with bromine has been employed under reflux conditions (120°C, 3 hours) to enhance electrophilic substitution. For example, Example 4 of patent CN106220611A reports an 82.3% yield of 5-bromoindole-3-carboxylic acid using nitrobenzene as a solvent and PPA as a catalyst.

Nitration and Reduction for Amino Group Introduction

Introducing the amino group at position 2 typically involves nitration followed by reduction. The carboxylic acid and bromo substituents influence the regioselectivity of nitration, favoring position 2 due to electronic and steric effects.

Regioselective Nitration at Position 2

A recent advancement uses trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, to nitrate indoles under mild, non-acidic conditions. Applied to 5-bromoindole-3-carboxylic acid, this method selectively installs a nitro group at position 2 with >80% efficiency.

Reaction Parameters:

  • Nitrating Agent: CF₃COONO₂ (generated at −10°C)

  • Solvent: Dichloromethane

  • Time: 2–4 hours

  • Yield: 78–85%

Reduction of Nitro to Amino Group

The nitro group at position 2 is reduced to an amine using stannous chloride (SnCl₂) in acetic acid. For instance, 2-nitro-5-bromoindole-3-carboxylic acid (1.0 mmol) is stirred with SnCl₂ (2.2 mmol) in glacial acetic acid at 85°C for 2 hours, yielding this compound in 92% purity.

Optimization Insights:

  • Catalyst: SnCl₂ (2.2 equiv)

  • Temperature: 80–90°C

  • Workup: Neutralization with NaOH (pH 7–8), followed by ethanol recrystallization

Alternative Synthetic Routes

Fischer Indole Synthesis with Pre-Substituted Intermediates

A retro-synthetic approach constructs the indole ring from a brominated and nitrated phenylhydrazine derivative. For example, 4-bromo-2-nitrophenylhydrazine is condensed with pyruvic acid under acidic conditions (HCl, ethanol, reflux) to form 2-nitro-5-bromoindole-3-carboxylic acid directly. Subsequent reduction as described in Section 2.2 completes the synthesis.

Advantages:

  • Avoids post-functionalization regioselectivity issues

  • Yield: 70–75% for the cyclization step

Palladium-Catalyzed Amination

In a method adapted from indole-2-carboxylic acid derivatives, Buchwald–Hartwig amination introduces the amino group at position 2. Starting with 2-bromo-5-bromoindole-3-carboxylic acid, palladium acetate catalyzes coupling with ammonia or an ammonium salt in the presence of Xantphos ligand.

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Yield: 65–70%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Bromination-Nitration-Reduction Sequence: Offers the highest overall yield (70–85%) but requires strict control of nitration regioselectivity.

  • Fischer Indole Route: Less efficient (70–75%) but advantageous for large-scale synthesis due to fewer purification steps.

Functional Group Compatibility

The carboxylic acid group at position 3 necessitates protection (e.g., esterification) during bromination or nitration to prevent side reactions. Methyl ester protection using SOCl₂/MeOH is commonly employed, with deprotection via NaOH hydrolysis.

Industrial and Environmental Considerations

Solvent and Catalyst Recycling

  • Polyphosphoric acid (PPA) from patent CN106220611A is recoverable via aqueous extraction, reducing waste.

  • Pd catalysts in amination reactions are reclaimed using silica-supported scavengers, lowering metal contamination.

Green Chemistry Metrics

  • Atom Economy: 78% for the bromination-nitration-reduction route.

  • E-Factor: 12.5 (kg waste/kg product), driven by solvent use in recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
ABICA and its derivatives have been investigated for their anticancer properties. For instance, studies on indole derivatives have shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines. A notable study found that 5-bromoindole derivatives demonstrated significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, suggesting that ABICA could be a promising candidate for developing new anticancer agents .

Mechanisms of Action
The mechanisms through which ABICA exerts its effects include:

  • Inhibition of Glutathione S-Transferase (GST) : Some studies indicate that indole derivatives can inhibit GST isozymes, which are involved in detoxification processes in cancer cells, potentially enhancing the efficacy of chemotherapy .
  • Induction of Apoptosis : Research has shown that indole derivatives can induce apoptosis in cancer cells, leading to decreased cell viability .

Antimicrobial Properties
ABICA has also been studied for its antimicrobial effects. Indole-based compounds have demonstrated moderate antimicrobial activity against various pathogens, including fungi and bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance antimicrobial efficacy .

Agricultural Applications

Herbicidal Activity
ABICA and related indole derivatives are being explored as herbicides. Recent research has highlighted the potential of synthetic auxin mimics derived from indole-3-carboxylic acids to regulate plant growth and control weeds effectively. These compounds act as antagonists to auxin receptor proteins (TIR1), leading to significant inhibition of root and shoot growth in target weed species .

Plant Growth Regulation
The application of ABICA in plant growth regulation is another area of interest. By mimicking natural auxins, these compounds can promote desirable growth patterns in crops while simultaneously controlling weed populations, thus enhancing agricultural productivity .

Material Science

Synthesis of Functional Materials
ABICA can serve as a precursor for synthesizing functional materials due to its unique chemical structure. Its ability to undergo various chemical transformations allows it to be integrated into polymer matrices or used as a building block for more complex organic compounds. This versatility opens avenues for developing materials with specific properties for electronics or coatings .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
5-BromoindoleMCF-77.17GST inhibition
1-Ethyl-1H-IndoleA-5492.93Apoptosis induction
ABICAVariousTBDTBD

Note: TBD indicates values yet to be determined.

Table 2: Herbicidal Efficacy of Indole Derivatives

Compound NameTarget Weed SpeciesInhibition Rate (%)
Indole-3-Carboxylic Acid DerivativeDicotyledonous Rape60–97%
ABICAVariousTBD

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the derivatives formed from this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid
  • Structure: Differs at position 2 (methyl vs. amino group) and retains the bromine at position 5 and carboxylic acid at position 3.
  • Key Differences: The methyl group is less polar than the amino group, reducing hydrogen-bonding capacity and solubility in polar solvents.
  • Synthesis : Likely involves similar bromination and carboxylation steps but substitutes amination with methylation, possibly using alkylating agents .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
  • Structure : Features a thiazolylidene methyl group at position 3 instead of a carboxylic acid.
  • Key Differences :
    • The thiazole ring introduces aromaticity and electron-withdrawing effects, altering electronic properties compared to the carboxylic acid group.
    • This derivative may exhibit enhanced antioxidant or antimicrobial activity due to the thiazole moiety, as seen in related indole-thiazole hybrids .
  • Synthesis: Involves condensation of 3-formylindole with 2-aminothiazol-4-one under acidic reflux conditions, differing from the target compound’s carboxylation strategy .
5-Bromo-6-methoxy-1H-indole
  • Structure: Lacks the amino and carboxylic acid groups but includes a methoxy group at position 5.
  • Absence of polar functional groups reduces solubility in aqueous media compared to the target compound .

Physicochemical and Spectroscopic Properties

Property 2-Amino-5-bromo-1H-indole-3-carboxylic Acid 5-Bromo-3-methyl-1H-indole-2-carboxylic Acid 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
Polarity High (amino and carboxylic acid groups) Moderate (methyl and carboxylic acid) Moderate (thiazole and carboxylic acid)
Solubility Likely soluble in DMF, aqueous buffers Soluble in DMF, less in water Soluble in DMF/acetic acid mixtures
TLC Rf (EtOAc/Hexane) Not reported Not reported 0.30 (70:30 EtOAc/Hexane)
Key NMR Signals N/A N/A δ 7.8–8.2 ppm (aromatic H), δ 4.3 ppm (CH₂ triazole)

Biological Activity

2-Amino-5-bromo-1H-indole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

This compound features a unique structure that includes an amino group, a bromine atom, and a carboxylic acid group. The presence of these functional groups contributes to its reactivity and biological interactions.

Property Description
Molecular FormulaC9H8BrN2O2
Molecular Weight245.08 g/mol
Functional GroupsAmino, Bromo, Carboxylic Acid

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and receptor functions, which may lead to therapeutic effects. Notably, indole derivatives are known for their interactions with serotonin receptors and other targets involved in neurotransmission and cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Escherichia coli4 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth.

For instance, derivatives of indole compounds have been reported to exhibit IC50 values in the low micromolar range against several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)8.3

These findings highlight the potential for further development of this compound as an anticancer therapeutic agent.

Study on Antiviral Activity

A recent study investigated the antiviral properties of indole derivatives similar to this compound against HIV-1 integrase. The results showed that modifications at specific positions on the indole core significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 μM. This suggests that structural optimization could lead to potent antiviral agents based on this scaffold .

Study on Enzyme Inhibition

Another study focused on the inhibition of insulin-regulated aminopeptidase (IRAP) by related compounds. The findings indicated that certain derivatives could effectively inhibit IRAP, which is linked to memory enhancement in animal models . This points to the broader implications of indole-based compounds in neuropharmacology.

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